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Compound of Interest

Compound Name: Methyl 3-hydroxy-5-nitrobenzoate

Cat. No.: B1295419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-hydroxy-5-nitrobenzoate is a versatile aromatic building block that holds significant

potential in the discovery and development of novel agrochemicals. Its trifunctional nature,

featuring a hydroxyl group, a nitro group, and a methyl ester, offers multiple reaction sites for

the synthesis of diverse molecular scaffolds. While direct use in the synthesis of currently

commercialized agrochemicals is not widely documented, its structure provides a valuable

starting point for the exploration of new herbicidal and fungicidal compounds. These application

notes outline hypothetical, yet chemically sound, synthetic pathways for creating novel

agrochemical candidates based on this promising intermediate.

Hypothetical Application 1: Synthesis of Novel
Benzoxazinone Herbicides
Benzoxazinones are a class of compounds known for their phytotoxic and allelochemical

properties, making them excellent candidates for the development of new herbicides[1][2]. The

general structure can be accessed from 2-aminophenol derivatives. Methyl 3-hydroxy-5-
nitrobenzoate can be readily converted into a substituted 2-aminophenol, which can then be

cyclized to form a novel benzoxazinone.
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The proposed synthesis involves a three-step process starting from Methyl 3-hydroxy-5-
nitrobenzoate:

Etherification of the phenolic hydroxyl group to introduce a desired lipophilic side chain,

which can modulate the compound's uptake and translocation in plants.

Reduction of the nitro group to an amine, creating the necessary functionality for the

subsequent cyclization.

Cyclization with an appropriate reagent, such as a chloroacetyl chloride, to form the

benzoxazinone ring.

Diagram of the Synthetic Workflow for a Hypothetical Benzoxazinone Herbicide
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Methyl 3-hydroxy-5-nitrobenzoate

Step 1: Etherification
(e.g., Williamson Ether Synthesis)

Methyl 3-(alkoxy)-5-nitrobenzoate

Step 2: Nitro Group Reduction
(e.g., Catalytic Hydrogenation)

Methyl 3-amino-5-(alkoxy)benzoate

Step 3: Cyclization
(e.g., with Chloroacetyl Chloride)

Hypothetical Benzoxazinone
Herbicide Candidate

Click to download full resolution via product page

Caption: Synthetic pathway from Methyl 3-hydroxy-5-nitrobenzoate to a hypothetical

benzoxazinone herbicide.

Experimental Protocols:
Step 1: Etherification of Methyl 3-hydroxy-5-nitrobenzoate
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This protocol describes a general Williamson ether synthesis.

Materials:

Methyl 3-hydroxy-5-nitrobenzoate

Anhydrous potassium carbonate (K₂CO₃)

Alkyl halide (e.g., ethyl iodide)

Anhydrous acetone or dimethylformamide (DMF)

Procedure:

To a solution of Methyl 3-hydroxy-5-nitrobenzoate (1.0 eq) in anhydrous acetone, add

anhydrous potassium carbonate (1.5 eq).

Stir the suspension at room temperature for 30 minutes.

Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the

starting material is consumed.

Cool the reaction to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

This protocol uses catalytic hydrogenation, a clean and efficient method for nitro group

reduction[3][4].

Materials:

Methyl 3-(alkoxy)-5-nitrobenzoate
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10% Palladium on carbon (Pd/C)

Methanol or Ethyl acetate

Hydrogen gas (H₂)

Procedure:

Dissolve the Methyl 3-(alkoxy)-5-nitrobenzoate (1.0 eq) in methanol in a hydrogenation

vessel.

Carefully add 10% Pd/C (5-10 mol%) to the solution.

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction vigorously at

room temperature.

Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge with

nitrogen.

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad

with methanol.

Concentrate the filtrate to yield the desired Methyl 3-amino-5-(alkoxy)benzoate.

Step 3: Benzoxazinone Ring Formation

This protocol describes the cyclization to form the benzoxazinone core.

Materials:

Methyl 3-amino-5-(alkoxy)benzoate

Chloroacetyl chloride

Anhydrous pyridine or triethylamine

Anhydrous dichloromethane (DCM)
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Procedure:

Dissolve Methyl 3-amino-5-(alkoxy)benzoate (1.0 eq) in anhydrous DCM and cool to 0 °C

in an ice bath.

Add anhydrous pyridine (1.2 eq) to the solution.

Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction with water and separate the organic layer.

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The resulting intermediate can then be cyclized to the benzoxazinone by heating with a

base such as sodium hydride in an appropriate solvent.

Step Reactants Reagents Product
Typical Yield

(%)

1

Methyl 3-

hydroxy-5-

nitrobenzoate,

Alkyl halide

K₂CO₃, Acetone

Methyl 3-

(alkoxy)-5-

nitrobenzoate

85-95

2

Methyl 3-

(alkoxy)-5-

nitrobenzoate

10% Pd/C, H₂

Methyl 3-amino-

5-

(alkoxy)benzoate

90-99

3

Methyl 3-amino-

5-

(alkoxy)benzoate

Chloroacetyl

chloride, Pyridine

Hypothetical

Benzoxazinone
60-80
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Hypothetical Application 2: Synthesis of Novel
Substituted Anilines as Fungicides
Substituted anilines are a known class of fungicides[5][6]. The versatile functional groups of

Methyl 3-hydroxy-5-nitrobenzoate allow for the synthesis of novel substituted anilines that

can be screened for fungicidal activity.

Synthetic Workflow:
This proposed synthesis focuses on modifying the ester and nitro groups to generate a library

of substituted anilines.

Amidation of the methyl ester to introduce a variety of substituents at this position, which can

influence the compound's biological activity and physical properties.

Reduction of the nitro group to an amine, yielding the final substituted aniline for biological

screening.

Diagram of the Synthetic Workflow for a Hypothetical Substituted Aniline Fungicide
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Methyl 3-hydroxy-5-nitrobenzoate

Step 1: Amidation
(e.g., with a primary amine)

N-substituted-3-hydroxy-5-nitrobenzamide

Step 2: Nitro Group Reduction
(e.g., with SnCl2)

Hypothetical Substituted Aniline
Fungicide Candidate

Click to download full resolution via product page

Caption: Synthetic pathway from Methyl 3-hydroxy-5-nitrobenzoate to a hypothetical

substituted aniline fungicide.

Experimental Protocols:
Step 1: Amidation of the Methyl Ester

This protocol describes the direct amidation of the methyl ester.

Materials:

Methyl 3-hydroxy-5-nitrobenzoate

Primary or secondary amine
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Methanol or a suitable solvent

Procedure:

In a sealed tube, dissolve Methyl 3-hydroxy-5-nitrobenzoate (1.0 eq) in methanol.

Add the desired amine (2.0-3.0 eq).

Heat the reaction mixture to a temperature between 80-120 °C.

Monitor the reaction by TLC.

Upon completion, cool the reaction mixture and remove the solvent under reduced

pressure.

The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

For this pathway, a metal-mediated reduction can be employed to avoid potential side reactions

with the amide functionality under catalytic hydrogenation conditions[3][4].

Materials:

N-substituted-3-hydroxy-5-nitrobenzamide

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Ethanol or Ethyl acetate

Saturated sodium bicarbonate solution

Procedure:

Dissolve the N-substituted-3-hydroxy-5-nitrobenzamide (1.0 eq) in ethanol.

Add Tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.
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Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor

by TLC).

Cool the reaction to room temperature and carefully neutralize with a saturated solution of

sodium bicarbonate.

Filter the resulting precipitate and extract the filtrate with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate to yield the final product.

Step Reactants Reagents Product
Typical Yield

(%)

1

Methyl 3-

hydroxy-5-

nitrobenzoate,

Amine

Methanol, Heat

N-substituted-3-

hydroxy-5-

nitrobenzamide

70-90

2

N-substituted-3-

hydroxy-5-

nitrobenzamide

SnCl₂·2H₂O,

Ethanol

Hypothetical

Substituted

Aniline

75-95

Conclusion
Methyl 3-hydroxy-5-nitrobenzoate represents a valuable and underutilized starting material

for the synthesis of novel agrochemical candidates. The strategic manipulation of its three

functional groups allows for the construction of diverse molecular libraries, such as the

benzoxazinones and substituted anilines presented herein. The provided synthetic workflows

and experimental protocols offer a solid foundation for researchers to explore the potential of

this versatile building block in the ongoing quest for new and effective crop protection agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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